![molecular formula C11H18O2 B14196327 (2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane CAS No. 920324-18-1](/img/structure/B14196327.png)
(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[44]nonane is a spiro compound characterized by a unique structure where a dioxaspiro ring is fused with a nonane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spiro ring system. One common method involves the use of a dioxaspiro precursor and an alkylating agent under controlled conditions to achieve the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to promote the spirocyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace existing functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an inert solvent like ethanol.
Substitution: Sodium iodide in acetone for halide substitution or ammonia in ethanol for amine substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]octane: Similar structure but with an octane ring instead of a nonane ring.
(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]decane: Similar structure but with a decane ring instead of a nonane ring.
Uniqueness
(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane is unique due to its specific ring size and the presence of the but-3-en-1-yl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
920324-18-1 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
(2S)-2-but-3-enyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H18O2/c1-2-3-5-10-6-8-11(13-10)7-4-9-12-11/h2,10H,1,3-9H2/t10-,11?/m0/s1 |
InChI-Schlüssel |
RSDHUZXFIDRLHR-VUWPPUDQSA-N |
Isomerische SMILES |
C=CCC[C@H]1CCC2(O1)CCCO2 |
Kanonische SMILES |
C=CCCC1CCC2(O1)CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


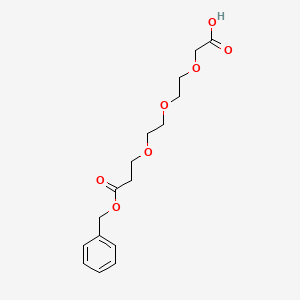
![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
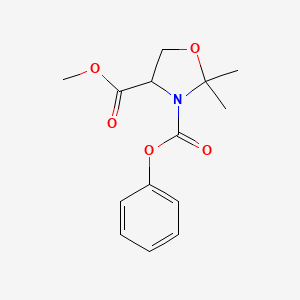
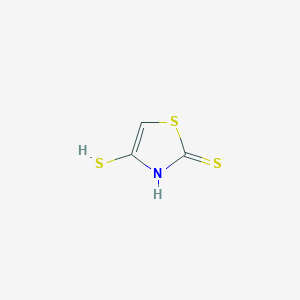
![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
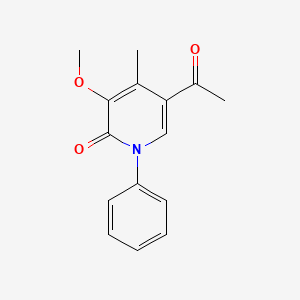
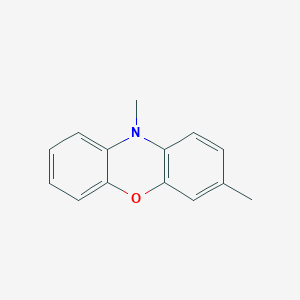
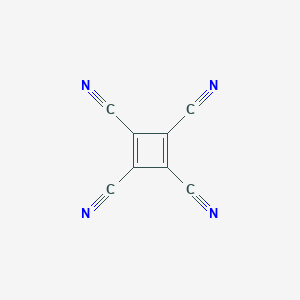


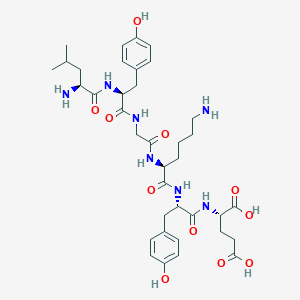
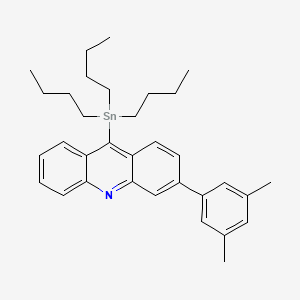
![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
![3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B14196342.png)
